![molecular formula C8H7BrN2O2 B6248895 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388064-25-2](/img/no-structure.png)
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound that likely exhibits unique chemical and physical properties due to the presence of bromo and methoxy groups attached to a dihydroindenone core structure. It is an off-white solid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one” include a molecular weight of 243.06 . It is an off-white solid and is stored at temperatures between 0-5 degrees Celsius .Scientific Research Applications
Palladium-Catalysed Cross Coupling Reactions
This compound can be used as an electrophilic partner in various palladium-catalysed cross coupling reactions, which are pivotal in creating complex molecules for pharmaceuticals and materials science .
Synthesis of TEAD Inhibitors
It has been utilized in the synthesis of TEAD inhibitors for the treatment of cancer and chronic pain, highlighting its role in developing therapeutic agents .
Pharmacologically-Active Compounds
The compound is involved in the synthesis of substituted benzimidazole carboxamides, which are recognized as pharmacologically-active compounds .
Cholinergic Drugs Synthesis
It serves as an important intermediate in the synthesis of cholinergic drugs that can treat gastrointestinal diseases .
Modulators of mGluR5
Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5, which are important in neurological research .
Synthesis of Indole Derivatives
Indole derivatives, which have applications in treating cancer cells, microbes, and various disorders, can be synthesized using this compound as a precursor .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the reaction of 4-bromoanthranilic acid with methoxyacetic acid followed by cyclization and reduction.", "Starting Materials": [ "4-bromoanthranilic acid", "methoxyacetic acid", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "water" ], "Reaction": [ "4-bromoanthranilic acid is reacted with methoxyacetic acid in the presence of thionyl chloride to form 4-bromo-2-methoxy-3-oxo-3,4-dihydro-2H-1,3-benzoxazine.", "The benzoxazine is then cyclized by heating with sodium hydroxide to form 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.", "Finally, the benzodiazolone is reduced using sodium borohydride in acetic acid to yield the desired product, 4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one." ] } | |
CAS RN |
1388064-25-2 |
Product Name |
4-bromo-6-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one |
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.